molecular formula C8H11BrN2 B1279590 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine CAS No. 908864-98-2

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No. B1279590
CAS RN: 908864-98-2
M. Wt: 215.09 g/mol
InChI Key: KYVVKZWZFMYZEB-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-3-yl)methanamine” is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance . “1-(5-Bromopyridin-3-yl)cyclopropanamine” is another related compound with the molecular formula C8H10BrClN2 and a molecular weight of 249.54 . It is a yellow to brown solid .


Synthesis Analysis

There is a paper that discusses the synthesis of a series of novel pyrimidine-based thiourea compounds, which includes a compound with a “5-bromopyridin-3-yl” group . The synthesis process involves the use of acetophenone and 5-bromo-3-pyridincarboxyaldehyde in ethanol, with 50% KOH added at 0 °C .


Molecular Structure Analysis

The SMILES string for “1-(5-Bromopyridin-3-yl)methanamine” is "NCc1cncc(Br)c1" . The InChI code is "1S/C6H7BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2" .


Physical And Chemical Properties Analysis

The physical form of “1-(5-Bromopyridin-3-yl)methanamine” is solid . For “1-(5-Bromopyridin-3-yl)cyclopropanamine”, it is a yellow to brown solid and should be stored at a temperature between 2-8°C .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine,” but it appears that specific details on unique applications are limited in the available online resources. One application mentioned is in the potential treatment of type II diabetes mellitus as small organic molecules for in vitro studies against yeast α-glucosidase .

Safety and Hazards

“1-(5-Bromopyridin-3-yl)methanamine” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information pictogram is GHS06, which represents a skull and crossbones . The precautionary statements are P301 + P310, which means if swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVVKZWZFMYZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470260
Record name 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

CAS RN

908864-98-2
Record name 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromonicotinaldehyde (XLV) (5.0 g, 26.9 mmol) in DCE (108 mL) was added dimethylamine-HCl (4.39 g, 53.8 mmol) and TEA (7.5 g, 53.8 mmol). The reaction was stirred at room temperature for 1 h. NaBH(OAc)3 was added and the reaction was stirred overnight at room temperature. The reaction was diluted with DCM and sat. aq. NaHCO3. The organic layer was separated, washed with water, brine, dried and concentrated under vacuum to produce 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine (XLVI) as a brown liquid (5.36 g, 24.9 mmol, 92.6% yield). 1H NMR (CDCl3) δ ppm 2.15 (s, 6H), 3.43 (s, 2H), 7.94 (s, 1H), 8.47 (d, J=1.1 Hz, 1H), 8.59 (d, J=2.2 Hz, 1H); ESIMS found C8H11BrN2 m/z 215 (MBr79+H) and 217 (MBr81+H).
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5 g
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4.39 g
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reactant
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TEA
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7.5 g
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108 mL
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Synthesis routes and methods II

Procedure details

5-Bromonicontinaldehyde (XXV) (5.01 g, 26.9 mmol) and dimethylamine hydrochloride (4.39 g, 53.8 mmol) were suspended in 1,2-dichloroethane (108 mL). Triethylamine (7.50 mL, 53.8 mmol) was added, and the reaction was stirred at room temperature for 1 h. Sodium triacetoxyborohydride (8.56 g, 40.4 mmol) was added, and the reaction was further stirred at room temperature overnight. The reaction was diluted with saturated sodium bicarbonate solution and DCM. The organic layer was separated, washed sequentially with water and brine, dried over MgSO4, filtered and concentrated to give 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine (LIV) (1.19 g, 23.9 mmol, 89% yield) as a brown oil: 1H NMR (DMSO-d6) δ ppm 8.59 (d, J=3 Hz, 1H), 8.47 (d, J=2 Hz, 1H), 7.94 (s, 1H), 3.43 (s, 2H), 2.15 (s, 6H); ESIMS found for C8H11BrN2 m/z 215 (M+H).
Quantity
5.01 g
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reactant
Reaction Step One
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4.39 g
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reactant
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7.5 mL
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8.56 g
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108 mL
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